molecular formula C20H38O4Pb B14464249 Lead(2+) neodecanoate CAS No. 71684-29-2

Lead(2+) neodecanoate

Cat. No.: B14464249
CAS No.: 71684-29-2
M. Wt: 550 g/mol
InChI Key: HHMCJNWZCJJYPE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is often used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. Neodecanoic acid, the precursor to this compound, is a highly branched carboxylic acid, which contributes to the compound’s stability and effectiveness in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.

    Reduction: It can be reduced back to lead(0) or lead(II) compounds using reducing agents like hydrogen gas or hydrazine.

    Substitution: The neodecanoate ligands can be substituted with other carboxylates or ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas or hydrazine under controlled temperatures.

    Substitution: Carboxylic acids or other ligands in the presence of a catalyst or under reflux conditions.

Major Products:

Scientific Research Applications

Lead(2+) neodecanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which lead(2+) neodecanoate exerts its effects is primarily through its interaction with other molecules as a catalyst. The lead ion can coordinate with various substrates, facilitating reactions such as polymerization or oxidation. The neodecanoate ligands provide steric hindrance, enhancing the stability of the lead complex and preventing unwanted side reactions .

Comparison with Similar Compounds

    Lead(II) acetate: Another lead carboxylate used in similar applications but with different solubility and reactivity.

    Lead(II) oxide: Used in the synthesis of lead(2+) neodecanoate and other lead compounds.

    Tin(II) neodecanoate: A similar compound used as a catalyst in polyurethane production.

Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in various industrial processes. Its branched neodecanoate ligands provide additional stability compared to other lead carboxylates, making it a preferred choice in applications requiring high-temperature stability .

Properties

CAS No.

71684-29-2

Molecular Formula

C20H38O4Pb

Molecular Weight

550 g/mol

IUPAC Name

7,7-dimethyloctanoate;lead(2+)

InChI

InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2

InChI Key

HHMCJNWZCJJYPE-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.